molecular formula C8H8ClFN4 B13259313 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride

Cat. No.: B13259313
M. Wt: 214.63 g/mol
InChI Key: NSPYVVCXQKXXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H8ClFN4 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a 1H-1,2,3-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1H-1,2,3-triazole.

    Substitution on the Aniline Ring: The triazole-substituted aniline can be synthesized by reacting 2-fluoroaniline with the triazole derivative under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-(1H-tetrazol-1-yl)aniline: Similar structure but with a tetrazole ring instead of a triazole.

    2-methyl-5-(1H-1,2,3-triazol-1-yl)aniline: Similar structure but with a methyl group instead of a fluorine atom.

    4-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a different triazole isomer.

Uniqueness

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride is unique due to the presence of both a fluorine atom and a 1H-1,2,3-triazole ring on the aniline core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8ClFN4

Molecular Weight

214.63 g/mol

IUPAC Name

2-fluoro-5-(triazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C8H7FN4.ClH/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13;/h1-5H,10H2;1H

InChI Key

NSPYVVCXQKXXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)N)F.Cl

Origin of Product

United States

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